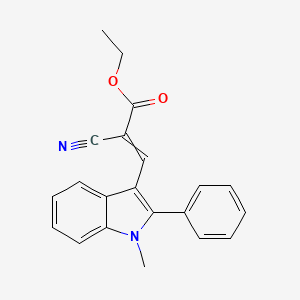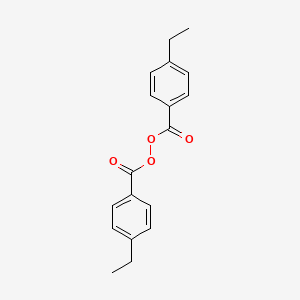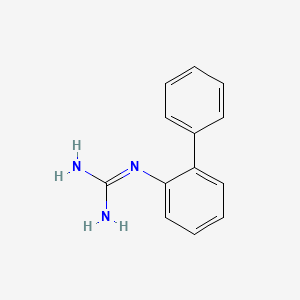
1-(2-Biphenylyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Biphenylyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a biphenyl group attached to a guanidine moiety, which imparts unique chemical and physical properties.
準備方法
The synthesis of 1-(2-Biphenylyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-biphenylamine with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and yields the desired product with high efficiency . Another method involves the use of transition metal-catalyzed guanylation reactions, where the guanidine moiety is introduced via C-N bond formation . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2-Biphenylyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions (e.g., halogens).
科学的研究の応用
1-(2-Biphenylyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form strong hydrogen bonds.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 1-(2-Biphenylyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
類似化合物との比較
1-(2-Biphenylyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine moiety, leading to variations in their chemical reactivity and biological activity.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have cyclic structures that confer unique properties compared to acyclic guanidines.
Thiourea derivatives: These compounds are structurally similar but contain sulfur instead of oxygen, resulting in different chemical and biological properties.
This compound stands out due to its unique combination of a biphenyl group and a guanidine moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H13N3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-(2-phenylphenyl)guanidine |
InChI |
InChI=1S/C13H13N3/c14-13(15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H4,14,15,16) |
InChIキー |
WQHHFKZMSOKKOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


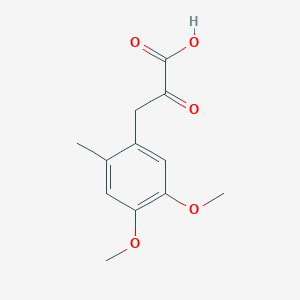
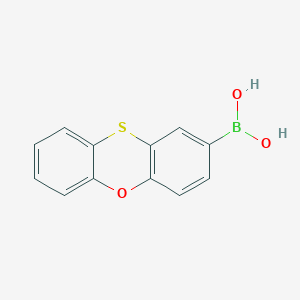
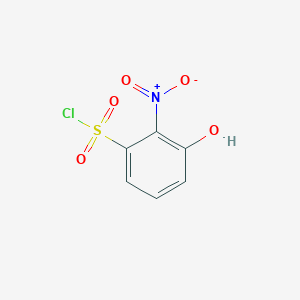
![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)
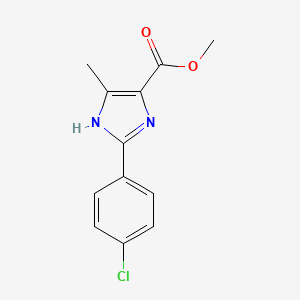

![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)

![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
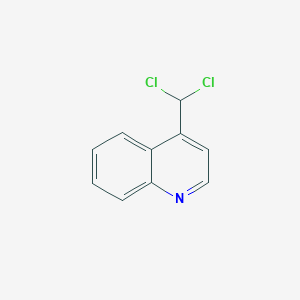
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
